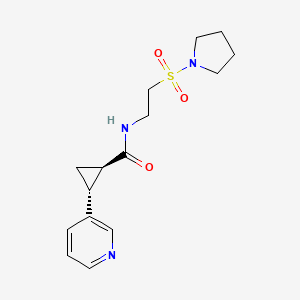![molecular formula C18H19N3O2 B7350899 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350899.png)
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation, glucose metabolism, and lipid metabolism. Activation of PPARγ by this compound leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the attenuation of inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurological disorders. It has also been shown to improve glucose metabolism and lipid metabolism in animal models of metabolic disorders. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in lab experiments include its ability to target the PPARγ pathway, which is involved in various physiological processes. It is also a synthetic molecule, which allows for precise control over its properties and structure. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
The future directions for research on 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various scientific research fields. Additionally, further studies are needed to determine its toxicity profile, optimal dosage, and administration route. The development of novel derivatives of this compound with improved properties and efficacy is also an area of future research.
Synthesemethoden
The synthesis of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the reaction of 3-hydroxyprop-1-yne and N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-11-3-5-14-4-1-6-15(12-14)18(23)20-16-7-2-8-17(16)21-10-9-19-13-21/h1,4,6,9-10,12-13,16-17,22H,2,7-8,11H2,(H,20,23)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWKFXSKLPKDG-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butyl]pyridin-2-one](/img/structure/B7350822.png)
![3-(4-hydroxyphenyl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350831.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![2-(6,7-difluoro-1-benzofuran-3-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350868.png)
![1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide](/img/structure/B7350876.png)
![2-(2-cyclopropyl-1,3-thiazol-4-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350878.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7350885.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide](/img/structure/B7350892.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350911.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7350914.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7350916.png)